Bicyclo[1.1.1]pentan-2-ol
Description
The Bicyclo[1.1.1]pentane Core: Historical Context and Fundamental Structural Attributes
First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane was initially a subject of academic curiosity due to its unusual and highly strained structure. acs.orgnih.gov The molecule is a hydrocarbon with the formula C₅H₈ and consists of three fused four-membered rings. wikipedia.org This arrangement results in a rigid, cage-like structure with unique geometric parameters.
The defining feature of the BCP core is its unique topology, characterized by two bridgehead carbon atoms connected by three one-carbon bridges. This arrangement forces the molecule into a highly strained conformation, with an estimated strain energy of approximately 65–68 kcal/mol. acs.orgnih.govresearchgate.net This high degree of strain is a consequence of the eclipsed ethane (B1197151) bridges and the inverted tetrahedral geometry at the bridgehead carbons. Despite this significant strain, the BCP core exhibits remarkable stability.
Contrary to what its high strain energy might suggest, the BCP framework is kinetically inert. acs.orgnih.gov This surprising stability arises from its rigid, bridged architecture, which prevents the easy adoption of transition states required for ring-opening reactions. lboro.ac.uk The C-H bonds within the BCP scaffold are also notably strong, contributing to its resistance to metabolic degradation, a highly desirable property in drug design. nsf.govnih.gov
Academic Significance of BCP Scaffolds in Modern Chemical Research
The academic and industrial interest in BCP scaffolds has surged in recent decades, driven by their potential to address key challenges in medicinal chemistry. thieme-connect.combldpharm.comacs.orgnsf.gov
A major thrust in contemporary drug discovery is the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures. escholarship.orgnih.govthieme-connect.com This "escape from flatland" is motivated by the understanding that three-dimensional molecules can offer improved pharmacological properties, including enhanced target selectivity and better pharmacokinetic profiles. nih.gov BCP scaffolds, with their inherent rigidity and defined three-dimensional geometry, are ideal tools for exploring this expanded chemical space. thieme-connect.combldpharm.comnsf.govnih.gov
One of the most significant applications of the BCP scaffold is as a bioisostere, a chemical group that can replace another group in a molecule without significantly altering its biological activity. thieme-connect.comacs.orgnih.govpharmablock.com BCPs are frequently used as non-classical bioisosteres for several common structural motifs in drug molecules:
para-Substituted Phenyl Rings: The 1,3-disubstituted BCP core can effectively mimic the linear geometry of a para-substituted benzene (B151609) ring. acs.orgnih.govthieme-connect.comacs.org This substitution often leads to improved physicochemical properties such as increased aqueous solubility and metabolic stability. thieme-connect.combldpharm.compharmablock.comacs.org
tert-Butyl Groups: The BCP cage can also serve as a replacement for the sterically bulky tert-butyl group. thieme-connect.comacs.orgthieme-connect.compharmablock.com
Internal Alkynes: The linear arrangement of substituents in a 1,3-disubstituted BCP makes it a suitable bioisostere for internal alkynes. thieme-connect.comacs.orgthieme-connect.com
The replacement of these common moieties with a BCP scaffold can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. nsf.govnih.gov
Specific Research Focus on Bicyclo[1.1.1]pentan-2-ol: Rationale for Bridge Functionalization Studies
While the functionalization of the bridgehead positions (C1 and C3) of the BCP core is well-established, the modification of the three equivalent bridge positions (C2, C4, and C5) has been a more recent and challenging area of investigation. nih.gov The synthesis of this compound represents a key entry point into this underexplored chemical space. nih.govresearchgate.netresearchgate.net
The ability to introduce substituents at the bridge position opens up new avenues for molecular design and structure-activity relationship (SAR) studies. nsf.govnih.gov Functionalization at the C2 position allows for the creation of BCP analogues that can act as bioisosteres for ortho- and meta-substituted phenyl rings, a previously less accessible area of BCP chemistry. researchgate.net This provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates and explore novel binding interactions with biological targets. nih.gov The study of this compound and its derivatives is therefore crucial for unlocking the full potential of the BCP scaffold in the development of next-generation therapeutics.
Challenges and Emerging Methodologies for Bridge Position Functionalization
The functionalization of the bridge positions of the bicyclo[1.1.1]pentane core presents significant synthetic challenges. nih.gov These challenges primarily stem from the high C–H bond dissociation energy at the methylene (B1212753) bridges, estimated to be around 106 kcal mol⁻¹. chemrxiv.org This high bond strength makes direct C–H activation difficult, often requiring harsh reaction conditions that can lead to low yields, poor selectivity, and fragmentation of the strained BCP ring. nsf.govchemrxiv.org
Despite these difficulties, several emerging methodologies have been developed to address the challenge of bridge position functionalization. These strategies are crucial for the synthesis of 2-substituted BCPs like this compound and its derivatives.
Challenges in Bridge Position Functionalization:
High C–H Bond Strength: The methylene C–H bonds on the BCP scaffold are exceptionally strong, making them resistant to many standard C–H functionalization reactions. chemrxiv.org
Selectivity: Achieving selective monofunctionalization at a bridge position is difficult, as reactions can often lead to mixtures of difunctionalized products or functionalization at the more reactive bridgehead positions. nsf.govchemrxiv.org
Ring Strain: The inherent strain energy of the BCP core (66.6 kcal mol⁻¹) makes it susceptible to ring-opening side reactions under certain conditions. acs.org
Emerging Methodologies:
A number of innovative strategies have been developed to overcome the hurdles of BCP bridge functionalization:
Radical-Based Approaches: Radical reactions have become a prominent method for creating C-C and C-heteroatom bonds at the bridge position. nih.gov One strategy involves the generation of a potent hydrogen atom abstractor under mild conditions to perform a radical C–H abstraction on the BCP core. This can be followed by the introduction of a new functional group. princeton.edu
Norrish-Yang Cyclization: The synthesis of this compound has been achieved through a Norrish-Yang (NY) cyclization reaction. researchgate.net This photochemical reaction provides a pathway to form the hydroxyl group at the C2 position.
Ring Expansion of Bicyclo[1.1.0]butanes: Another successful approach involves the ring expansion of bicyclo[1.1.0]butane precursors. chemrxiv.org A dirhodium-mediated cyclization can form a bicyclo[1.1.0]butane, which then undergoes a photoinduced radical addition of a carbene into the strained central C–C bond to yield a 2-substituted BCP. chemrxiv.org
The table below summarizes some of the key research findings in the functionalization of BCPs at the bridge position.
| Methodology | Precursor/Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Norrish-Yang Cyclization | Acyl chloride | Bicyclo[1.1.1]pentan-2-ols | Successful synthesis of alcohols at the bridge position. | researchgate.net |
| Radical C–H Abstraction | BCP core, strong hydrogen atom abstractor | 2-Substituted BCP linchpins | A generalizable one-pot synthesis of 2-substituted BCPs was developed. | princeton.edu |
| Ring Expansion of Bicyclo[1.1.0]butanes | Diazo compounds, bicyclo[1.1.0]butane | 2-Substituted BCPs | A one-pot, two-reaction sequence was developed for rapid access to these scaffolds. | chemrxiv.org |
| Enantioselective C–H Functionalization | Donor/acceptor diazo compounds, chiral dirhodium complex | Chiral substituted BCPs | Demonstrated that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework. | nsf.gov |
These advancements in synthetic methodology are paving the way for the broader application of bridge-functionalized BCPs, including this compound, in drug discovery and materials science, offering access to a new dimension of chemical structures. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
22287-38-3 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C5H8O/c6-5-3-1-4(5)2-3/h3-6H,1-2H2 |
InChI Key |
SUSMIDHMPFGUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 1.1.1 Pentan 2 Ol and Bridge Functionalized Bicyclo 1.1.1 Pentanes
Strategies from [1.1.1]Propellane Precursors
[1.1.1]Propellane serves as a valuable precursor for synthesizing BCPs due to the inherent reactivity of its central carbon-carbon bond. This reactivity allows for the introduction of substituents at the bridgehead positions of the resulting BCP core structure.
Radical-mediated reactions are a common and effective strategy for the functionalization of [1.1.1]propellane. princeton.edu These reactions typically involve the homolytic cleavage of the central bond of [1.1.1]propellane, which generates a bicyclo[1.1.1]pentyl radical intermediate that can be trapped by various radical species. ccspublishing.org.cn
Atom Transfer Radical Addition (ATRA) represents a powerful method for the synthesis of functionalized BCPs. acs.org This process is initiated by a radical that adds to the central bond of [1.1.1]propellane, forming a BCP radical. This intermediate then abstracts an atom, typically a halogen, from a suitable donor to yield the final product and propagate the radical chain. nih.govchemrxiv.org For instance, the reaction of alkyl halides with [1.1.1]propellane can be initiated to produce 1-halo-3-substituted bicyclo[1.1.1]pentanes. ccspublishing.org.cn This method has been shown to be compatible with a wide range of functional groups. nih.gov A visible light-triggered cascade atom transfer radical addition (CATRA) has also been developed for the synthesis of complex BCPs in a one-step, three-component process. chemrxiv.orgchinesechemsoc.org
Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radicals for the functionalization of [1.1.1]propellane. acs.orgresearchgate.net In this approach, a photocatalyst, upon light absorption, facilitates the generation of a radical species from a suitable precursor. nih.gov This radical then adds to [1.1.1]propellane to form a BCP radical intermediate, which can subsequently react to form the desired product. ccspublishing.org.cnnih.gov This methodology has been successfully applied to the synthesis of a variety of BCP derivatives, including (hetero)arylated BCPs from the corresponding halides. acs.orgacs.org Dual catalytic systems, combining photoredox catalysis with another catalyst such as copper or an N-heterocyclic carbene, have been employed for multi-component reactions to construct complex BCP structures. ccspublishing.org.cnrsc.org
Triethylborane (B153662) (Et₃B) is an effective radical initiator that promotes the addition of various radical precursors to [1.1.1]propellane under mild conditions. ccspublishing.org.cnnih.gov The initiation process typically involves the autoxidation of triethylborane with oxygen to generate ethyl radicals, which then trigger a radical chain reaction. nih.gov This method has been successfully used for the synthesis of 1-halo-3-substituted BCPs from alkyl halides and has been applied in the synthesis of BCP-containing analogues of biologically active molecules. nih.govfigshare.com The functional group tolerance of this method is a significant advantage. nih.govrsc.org
The strained central bond of [1.1.1]propellane is also susceptible to attack by nucleophiles. chemrxiv.org Anionic addition reactions provide a direct route to functionalized BCPs. acs.org Organometallic reagents, such as organolithiums and Grignard reagents, can add to [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl anion. acs.orgnih.govchemrxiv.orgstrath.ac.uk This anionic intermediate can then be trapped with various electrophiles to introduce a substituent at one of the bridgehead positions. acs.org For example, the addition of 2-azaallyl anions to [1.1.1]propellane has been utilized to synthesize benzylamine-substituted BCPs. acs.orgnih.gov Similarly, the reaction with 2-aryl-1,3-dithianes provides access to BCP ketones. nih.gov While effective, these methods can sometimes require harsh reaction conditions. acs.org
Transition metal catalysis offers alternative and often milder routes for the functionalization of [1.1.1]propellane. ccspublishing.org.cn Various transition metals, including nickel and copper, have been shown to catalyze reactions involving [1.1.1]propellane. bris.ac.ukorganic-chemistry.org For instance, nickel-catalyzed reactions can mediate the cyanation of [1.1.1]propellane using a broad range of radical precursors. nih.gov In some cases, transition metal catalysts can enable [1.1.1]propellane to act as a carbene precursor, leading to the formation of different carbocyclic frameworks. bris.ac.ukorganic-chemistry.org Dual catalysis systems that combine a transition metal with a photoredox catalyst have also been developed for multi-component functionalization of [1.1.1]propellane. ccspublishing.org.cn
Radical Addition Pathways for BCP Framework Construction
Strategies from Bicyclo[1.1.0]butane Precursors
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them versatile starting materials for the construction of the bicyclo[1.1.1]pentane framework through strain-release-driven reactions. researchgate.netchemrxiv.org The central C-C bond of BCBs possesses significant p-character, rendering it reactive towards various reagents, including carbenes, radicals, and nucleophiles. chemrxiv.orgnih.gov
Carbene Insertion Reactions for BCP Framework Construction
A prominent strategy for constructing the BCP skeleton from BCBs involves the insertion of a carbene into the strained central C-C bond of the BCB. chemrxiv.orgresearchgate.net This approach provides a direct route to bridge-functionalized BCPs.
Recent advancements have demonstrated the efficacy of both metal-catalyzed and photoinduced carbene insertions. For instance, a method utilizing a photoinduced triplet carbene has been developed for the synthesis of 2-substituted BCP carboxylates. nih.govacs.org This process involves the diradical addition of the triplet carbene to the BCB's central bond. nih.govacs.orgchemrxiv.org Computational studies have highlighted the importance of an aryl substituent on the BCB to stabilize the diradical intermediate, which is crucial for the successful formation of the BCP product. nih.govacs.org
A one-pot, two-reaction sequence has also been developed, starting with a dirhodium-catalyzed intramolecular cyclopropanation to form the BCB, followed by a photoinduced triplet carbene insertion to yield the BCP. nih.govacs.org This sequential functionalization allows for the rapid assembly of novel BCP scaffolds from two different diazo compounds. nih.govacs.orgchemrxiv.orgchemrxiv.org
Catalytic metal carbene insertion into BCBs has also been realized using triftosylhydrazones as stable carbene precursors, avoiding the need for [1.1.1]propellane. chemrxiv.org This method is effective for a wide array of substituted BCB esters and triftosylhydrazones, yielding valuable 1,2,3-trisubstituted BCPs. chemrxiv.org
Table 1: Examples of Carbene Insertion Reactions for BCP Synthesis
| Carbene Precursor | BCB Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl diazoacetate | Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Ir(ppy)₃, 440 nm light, -65 °C | 2-substituted BCP | 50% | acs.orgchemrxiv.org |
| Methyl 2-diazopropionate | Aryl-substituted BCBs | Ir(ppy)₃, 440 nm light | 2-substituted BCPs | 39-77% | chemrxiv.org |
Ring Expansion Methodologies
Ring expansion of BCBs represents a key strategy for accessing the BCP framework. acs.org This transformation is often achieved through formal cycloaddition reactions where the central bond of the BCB is cleaved and a new atom or group is inserted.
One such approach involves the reaction of 1-azabicyclo[1.1.0]butanes with electron-deficient olefins, which proceeds via a stepwise mechanism involving a zwitterionic intermediate to form bicyclo[2.1.1]hexane derivatives. uzh.ch While not directly forming a BCP, this illustrates the principle of ring expansion from a related strained bicyclic system. More direct examples include the insertion of dihalocarbenes into the interbridgehead bond of BCBs, which has been a known method for many years and has seen renewed interest. acs.org
Furthermore, Brønsted acid-catalyzed asymmetric (3+2) and (3+3) cycloadditions of BCBs have been developed to generate larger bicyclic systems, demonstrating the versatility of BCBs in ring expansion strategies. chinesechemsoc.org These reactions pave the way for developing analogous methods to access the BCP core.
Cyclopropanation Approaches
While the focus is on building BCPs from BCBs, the synthesis of the BCB precursors themselves is a critical first step. Intramolecular cyclopropanation is a common method to generate the BCB core. nih.govacs.org For example, dirhodium-catalyzed intramolecular cyclopropanation of specific diazo compounds can form BCBs efficiently. nih.govacs.org
The synthesis of the bicyclo[1.1.0]butyl skeleton can also be achieved through methods like intramolecular Simmons-Smith cyclopropanation of propargyl amides. core.ac.uk Another general approach involves the generation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes, which can then react with various electrophiles. core.ac.uk These methods provide the necessary starting materials for subsequent carbene insertion or ring expansion reactions to form BCPs.
Stereoselective and Regioselective Synthesis of Bicyclo[1.1.1]pentan-2-ol and its Derivatives
The development of stereoselective methods to synthesize chiral BCPs is crucial, as the spatial arrangement of substituents can significantly impact their biological activity. nih.govresearchgate.net This has led to a focus on enantioselective and diastereoselective approaches to control the stereochemistry of functionalized BCPs.
Enantioselective Functionalization Approaches
Direct enantioselective C-H functionalization of the BCP core has emerged as a powerful strategy to access chiral substituted BCPs. researchgate.netberkeley.edu This avoids the need for stoichiometric chiral auxiliaries, which were previously required. berkeley.edu
Dirhodium complexes, such as Rh₂(TCPTAD)₄, have been successfully employed as catalysts for enantioselective intermolecular sp³ C-H insertion reactions of donor/acceptor diazo compounds into the tertiary C-H bonds of BCPs. berkeley.edu This method allows for the creation of new C-C bonds at the bridge position with high enantioselectivity, without compromising the integrity of the strained carbocyclic framework. berkeley.edu
Another approach involves a nitrogen-atom insertion-and-deletion strategy. This entails a chiral Brønsted acid-catalyzed enantioselective cycloaddition of BCBs with imines, followed by nitrogen deletion from the resulting aza-bicyclo[2.1.1]hexanes to yield enantioenriched 2-substituted BCPs with good enantiopurity retention. researchgate.net
A catalytic methodology for the enantioselective multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate has also been developed. nih.gov This transition-metal-free method, catalyzed by an N-heterocyclic carbene (NHC), provides α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. nih.gov
Table 2: Enantioselective Syntheses of Chiral BCPs
| Reaction Type | Substrate(s) | Catalyst | Product Type | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| C-H Insertion | BCPs, Donor/acceptor diazo compounds | Rh₂(TCPTAD)₄ | Chiral substituted BCPs | High | berkeley.edu |
| Cycloaddition/ Deletion | BCBs, Imines | Chiral Brønsted acid | Enantioenriched 2-substituted BCPs | Good | researchgate.net |
Diastereoselective Control in BCP Synthesis
Diastereoselective control is equally important, particularly when introducing multiple stereocenters. Highly diastereoselective asymmetric enolate functionalization has been reported as an efficient route to α-chiral BCPs. researchgate.net
In the context of ring expansion, the reaction of 4-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate or dimethyl dicyanomaleate leads to a mixture of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane dicarboxylates. uzh.ch The lack of stereospecificity is attributed to a stepwise mechanism involving a stable zwitterionic intermediate that allows for equilibration before the final ring closure. uzh.ch
Conversely, highly stereoselective Alder-ene reactions of BCBs with cyclopropenes, generated in situ, have been shown to produce cyclobutenes as single diastereomers. nih.gov While not a direct synthesis of a BCP, this demonstrates that under the right conditions, reactions involving the strained bonds of BCBs can proceed with high diastereocontrol.
Late-Stage Functionalization and Diversification Strategies for this compound
Late-stage functionalization is a crucial strategy for rapidly diversifying complex molecules like this compound, enabling the exploration of structure-activity relationships. The inert nature of the C–H bonds in the BCP core presents a significant synthetic challenge. nih.gov However, recent advancements have provided new avenues for the direct modification of the BCP scaffold, even in the presence of functional groups like the hydroxyl group in this compound. These methods are broadly categorized into direct C–H functionalization and the derivatization of pre-functionalized BCPs. The development of such strategies is critical as the traditional de novo synthesis for each new analogue is often a multi-step and inefficient process. nih.govvapourtec.com
Direct C–H functionalization of the BCP framework has emerged as a powerful tool for introducing molecular complexity. springernature.com This approach avoids the need for pre-installed functional groups, offering a more atom-economical and efficient route to novel BCP derivatives.
One of the notable successes in this area is the enantioselective C–H functionalization of BCPs through carbene insertion catalyzed by dirhodium tetracarboxylate complexes. springernature.com Research has demonstrated that catalysts like Rh₂(S-TCPTAD)₄ can selectively functionalize the tertiary C–H bond of the BCP core with high enantioselectivity. springernature.comnsf.gov This method has been shown to be effective for a variety of BCP substrates and aryldiazoacetates, proceeding without fragmentation of the strained BCP ring system. springernature.comnsf.gov While the primary focus has been on bridgehead functionalization, these principles can be extended to substrates like this compound, where the hydroxyl group can influence the regioselectivity of the C–H insertion.
Palladium-mediated C(2)-H functionalization offers another strategic approach. nih.gov Detailed mechanistic studies have shown that with the appropriate directing group and supporting ligand, stable BCP palladacycles can be isolated, which can then undergo further functionalization. nih.gov For instance, the use of a pyridine N-oxide directing group allows for the successful cyclopalladation and subsequent C(2) arylation of the BCP scaffold. nih.gov This strategy has been leveraged to access derivatives of key intermediates for bioactive molecules. nih.gov The hydroxyl group in this compound could potentially serve as an endogenous directing group in such transformations.
Challenges in C–H activation of BCPs include the high bond dissociation energies of the methylene (B1212753) C–H bonds, making selective monofunctionalization difficult. nih.gov However, strategies utilizing hydrogen atom transfer (HAT) mechanisms have been developed to selectively activate these strong C–H bonds. nih.gov
Table 1: Catalytic Systems for C–H Functionalization of BCP Scaffolds
| Catalyst/Mediator | Functionalization Position | Key Features | Reference |
|---|---|---|---|
| Dirhodium(II) tetracarboxylates (e.g., Rh₂(S-TCPTAD)₄) | Tertiary C–H (Bridgehead) | Enantioselective, carbene insertion, maintains scaffold integrity. | springernature.comnsf.gov |
| Palladium(II) with directing groups (e.g., pyridine N-oxide) | C(2)–H (Bridge) | Directed C–H activation, formation of stable palladacycles. | nih.gov |
| Photoredox catalysis with HAT mediators | Bridge C–H | Activation of strong C–H bonds, allows for subsequent functionalization like arylation and amination. | nih.gov |
Sequential derivatization provides a programmable approach to constructing multi-substituted BCPs from a common intermediate. nih.govnsf.gov This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net
A significant advancement in this area is the programmable bis-functionalization of BCP bis-boronates. nih.govvapourtec.comnsf.gov This method takes advantage of the different reactivity of boronic pinacol esters (Bpin) located at the bridgehead (C3) and bridge (C2) positions. nih.gov The C3-Bpin can be selectively activated and functionalized, leaving the C2-Bpin available for a subsequent, different transformation. nih.govspringernature.com This sequential approach allows for the modular and efficient synthesis of C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs, providing access to previously unexplored chemical space. nih.govvapourtec.com
Another powerful sequential strategy involves a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced carbene insertion into the strained central C–C bond. acs.orgnih.govnih.gov This sequence allows for the synthesis of various 2-substituted bicyclo[1.1.1]pentane carboxylates. acs.orgnih.govnih.gov The process can even be performed in a one-pot, two-reaction sequence starting from two different diazo compounds. acs.orgnih.govnih.gov This methodology has been shown to be compatible with a range of diazo precursors, leading to novel BCP scaffolds. acs.orgnih.gov
Table 2: Sequential Derivatization Strategies for Multi-Substituted BCPs
| Starting Material | Key Intermediates | Products | Key Features | Reference |
|---|---|---|---|---|
| BCP bis-boronates | Mono-functionalized BCP boronate | C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs | Programmable, chemoselective functionalization of different boronate positions. | nih.govvapourtec.comnsf.gov |
| Allylic diazoacetates | Bicyclo[1.1.0]butane | 2-Substituted bicyclo[1.1.1]pentane carboxylates | Sequential carbene reactions (cyclopropanation and C–C insertion). Can be performed in one pot. | acs.orgnih.govnih.gov |
Skeletal Editing and Scaffold Hopping Approaches to Bicyclo[1.1.1]pentanes
Skeletal editing and scaffold hopping are innovative synthetic strategies that allow for the direct conversion of one molecular core into another, often through single-atom manipulation. nih.govescholarship.orgnih.gov These approaches offer a powerful alternative to de novo synthesis for exploring adjacent chemical space. nih.govescholarship.orgnih.gov
A notable example is the "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bridge-functionalized bicyclo[1.1.1]pentanes. nih.govescholarship.orgnih.gov This transformation is achieved through a nitrogen-deleting skeletal edit. nih.govescholarship.orgnih.gov The synthetic sequence begins with a photochemical [2+2] cycloaddition to construct a multifunctionalized aza-BCH framework. nih.govescholarship.orgnih.gov This is followed by a deamination step that excises the nitrogen atom, resulting in the formation of the BCP core. nih.govescholarship.orgnih.gov This modular sequence provides access to bridge-functionalized BCPs that are otherwise difficult to synthesize. nih.govescholarship.orgnih.gov For example, a substituted aza-BCH can be deprotected and then subjected to deamination to yield the corresponding 1,2-substituted BCP in serviceable yields. nih.gov This method has been shown to be tolerant of various substituents on the bridgehead position. nih.gov
This nitrogen-deleting strategy highlights the potential of skeletal editing to directly interconvert between different classes of pharmaceutically relevant bicyclic scaffolds, thereby enabling rapid exploration of chemical diversity. nih.govescholarship.orgnih.gov
Table 3: Skeletal Editing Approach to Bridge-Functionalized BCPs
| Starting Scaffold | Key Transformation | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Azabicyclo[2.1.1]hexane (aza-BCH) | Photochemical [2+2] cycloaddition followed by nitrogen-deleting deamination | Bridge-functionalized bicyclo[1.1.1]pentane (BCP) | Scaffold hopping, single-atom deletion, provides access to challenging BCP substitution patterns. | nih.govescholarship.orgnih.gov |
Mechanistic Investigations of Bicyclo 1.1.1 Pentane Scaffold Reactivity and Formation
Reaction Mechanism Elucidation in BCP Synthesis
The synthesis of BCP derivatives, particularly at the C2 position, presents considerable synthetic hurdles. Understanding the underlying reaction mechanisms is crucial for the development of efficient and selective methodologies.
Characterization and Pathways of Radical Intermediates
Radical-mediated processes are a key strategy for the functionalization of the BCP core, including the introduction of a hydroxyl group at the C2 position. Direct C-H oxidation of BCPs with reagents like persulfate salts has proven unsuccessful, necessitating indirect approaches. nih.gov
One prominent pathway involves the generation of a BCP bridge radical through hydrogen atom transfer (HAT). This can be achieved by activating the strong C-H bonds at the bridge position. For instance, photolysis of N-chlorosuccinimide (NCS) under visible light can generate high-energy chlorine radicals capable of abstracting a bridge C-H bond to form a BCP bridge radical. This radical can then be trapped by a brominating agent to yield a 2-bromo-BCP, which serves as a precursor to the desired alcohol.
Another significant radical pathway is the Norrish-Yang (N-Y) cyclization. nih.gov This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate. This diradical can then cyclize to form a cyclobutanol (B46151) ring. In the context of bicyclo[1.1.1]pentan-2-ol synthesis, the UV-light promoted N-Y cyclization of cyclobutyl phenyl ketone is a key method to access 2-phenylthis compound. acs.org The mechanism proceeds through the formation of a 1,4-diradical which then undergoes cyclization to yield the bicyclic alcohol. scispace.comnih.gov
Enzymatic hydroxylation offers a highly selective radical-based method for the synthesis of chiral BCP-2-ol derivatives. Engineered P450BM3 enzymes can perform direct enantioselective functionalization of the bridging methylene (B1212753) groups of BCP amines. nih.gov The high bond dissociation energy of the bridgehead C-H bond (approximately 110 kcal/mol) likely prevents hydroxylation at that position, leading to selective oxidation at the bridge methylene. nih.gov For example, N-Boc protected bicyclo[1.1.1]pent-1-ylamine undergoes 2-hydroxylation with modest conversion and enantiomeric excess, favoring the (2R)-enantiomer. nih.gov
Anionic and Electrophilic Activation Mechanisms
While radical pathways are more common for C2 functionalization, anionic and electrophilic mechanisms primarily lead to functionalization at the bridgehead (C1 and C3) positions of the BCP scaffold. The addition of anions to [1.1.1]propellane, a common precursor to BCPs, typically occurs at the bridgehead carbons. nih.gov
Similarly, electrophilic activation of [1.1.1]propellane has been a significant challenge due to the facile decomposition of the resulting BCP cations. bohrium.com However, recent advances have shown that electrophilic activation within a halogen bond complex can enable reactions with electron-neutral nucleophiles. bohrium.com Despite these advancements, direct electrophilic or anionic pathways to this compound remain largely unexplored in the literature. The inherent electronic properties and strain of the BCP cage favor reactions at the bridgehead positions for these types of mechanisms.
Computational Studies on Transition States and Reaction Energetics
Computational studies, primarily using density functional theory (DFT), have provided valuable insights into the reactivity and selectivity of BCP functionalization. These studies have been instrumental in understanding the stability of intermediates and the energetics of transition states.
In the context of C2 versus C3 functionalization, DFT calculations on BCP bis-boronates revealed a thermodynamic preference for the formation of an anionic intermediate at the C3 (bridgehead) position over the C2 (bridge) position. Conversely, the formation of a radical intermediate is energetically favored at the C2 position. These findings are attributed to the higher s-orbital character and electronegativity of the bridgehead carbon, which increases the Lewis acidity of a substituent at that position, favoring an anion-mediated pathway. nih.gov
Computational analysis of the Norrish-Yang cyclization of cyclobutyl ketones has elucidated the energy profile of the reaction. The process is initiated by an n-π* transition of the carbonyl group, followed by intramolecular γ-hydrogen abstraction to form a 1,4-diradical triplet state. This intermediate then cyclizes to form the four-membered ring of the this compound derivative. researchgate.net
Furthermore, computational studies have been employed to understand the regioselectivity of C-H functionalization on the BCP core. These studies help predict which C-H bond is most likely to react based on the stability of the resulting radical or cationic intermediates. springernature.com
Influence of Strain Energy on BCP Reactivity Profiles
The BCP scaffold possesses a significant amount of strain energy, estimated to be around 66.6 kcal/mol. nih.gov This high strain energy is a dominant factor influencing the reactivity of the BCP core and its derivatives.
The formation of this compound and its derivatives often involves reactions that are driven by a partial release of this strain. For instance, the Norrish-Yang cyclization to form the BCP-2-ol framework from a cyclobutyl ketone creates a highly strained bicyclic system. acs.org
Conversely, the strain within the BCP-2-ol system can also lead to facile ring-opening reactions. A notable example is the instability of 2-substituted this compound alkoxides. These species undergo rapid cycloreversion to the corresponding cyclobutyl ketones. This reaction is driven by the release of ring strain in the transition state. nih.gov Deuterium-labeling studies have elucidated two competitive mechanisms for this ring-opening process, both of which are thermodynamically favored due to the formation of the less strained cyclobutyl ketone. nih.gov
The table below summarizes the outcomes of the cycloreversion of 2-phenylthis compound under different basic conditions.
Table 1: Cycloreversion of 2-Phenylthis compound
| Reagent | Product | Reference |
|---|---|---|
| NaOMe in Methanol | Cyclobutyl phenyl ketone | nih.gov |
This reactivity highlights the delicate balance between the stability of the BCP cage and the driving force for strain release, which dictates the outcome of reactions involving this compound and its derivatives.
Understanding Selectivity in Functionalization Reactions
Achieving selectivity in the functionalization of the BCP scaffold is a significant challenge due to the presence of multiple reactive sites. Both regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the new substituent) are critical considerations in the synthesis of BCP derivatives like this compound.
Regioselectivity and Stereoselectivity in BCP Derivatization
The regioselective synthesis of this compound requires targeting one of the three equivalent methylene bridge positions over the two bridgehead positions.
The Norrish-Yang cyclization provides a regioselective route to 2-substituted bicyclo[1.1.1]pentan-2-ols. The selectivity is dictated by the intramolecular 1,5-hydrogen atom transfer from a γ-carbon to the excited carbonyl oxygen. This process preferentially forms a 1,4-diradical that leads to the formation of the cyclobutanol ring fused to the existing cyclobutane, thus establishing the bicyclo[1.1.1]pentane core with the hydroxyl group at a bridge position. nih.govnih.gov The reaction is highly regioselective, with the position of the γ-hydrogen determining the site of cyclization. chem-station.com
Enzymatic hydroxylation with engineered P450BM3 enzymes offers another powerful method for achieving high regioselectivity and stereoselectivity. The enzyme's active site directs the hydroxylation to the bridge methylene position, avoiding the stronger C-H bond at the bridgehead. This method has been used to achieve the first direct enantioselective functionalization of the bridging methylenes of BCP amine derivatives, providing access to chiral BCP bioisosteres. nih.gov The reaction of N-Boc protected bicyclo[1.1.1]pent-1-ylamine with an engineered P450BM3 variant resulted in the formation of the (2R)-hydroxylated product with 66% enantiomeric excess. nih.gov
The stereoselectivity of the Norrish-Yang cyclization can be influenced by the reaction conditions. For example, the diastereomeric ratio of the cyclobutanol products can be improved by lowering the reaction temperature. researchgate.net Furthermore, the derivatization of the resulting alcohol can also proceed with stereoselectivity. For instance, the p-bromophenylcarbamate derivative of 2-phenylthis compound can be prepared through direct reaction with the isocyanate without prior deprotonation, indicating that the stereochemistry of the alcohol can be retained during functionalization. nih.gov
The following table summarizes the stereochemical outcome of the enzymatic hydroxylation of a BCP derivative.
Table 2: Stereoselectivity in the Enzymatic Hydroxylation of N-Boc Bicyclo[1.1.1]pent-1-ylamine
| Enzyme Variant | Product | Conversion (%) | Enantiomeric Excess (%) | Favored Enantiomer | Reference |
|---|
Bridgehead vs. Bridge Position Reactivity Differentiation
The unique strained ring system of the bicyclo[1.1.1]pentane (BCP) scaffold results in significant differences in the reactivity of its bridgehead (C1 and C3) and bridge (C2, C4, and C5) positions. These differences are primarily governed by electronic and steric factors, which are crucial in determining the outcome of chemical transformations. While much of the research has focused on the functionalization of the bridgehead positions, understanding the reactivity of the bridge positions, particularly in substituted BCPs like this compound, is an emerging area of significant interest.
The tertiary C–H bonds at the bridgehead positions are generally more reactive than the secondary C–H bonds at the bridge positions. This heightened reactivity is attributed to the greater s-character of the bridgehead carbon orbitals and the ability of the BCP framework to stabilize developing positive charge during certain reactions. springernature.com Computational studies have revealed that in a concerted asynchronous transition state, any developing positive charge at the tertiary site can be effectively sustained across the entire BCP framework. springernature.com
Conversely, the C–H bonds at the bridge positions are notoriously inert, with high bond dissociation energies (BDEs) estimated to be around 106 kcal mol⁻¹. nih.gov This makes selective functionalization of the bridge positions a significant synthetic challenge. nih.gov Past strategies for C–H functionalization on the BCP core have often favored either difunctionalization or substitution at the more reactive bridgehead position. nih.gov
Recent advances, however, have demonstrated that selective functionalization of the bridge position is achievable. Detailed mechanistic studies on palladium-mediated directed C(2)-H functionalization of BCPs have provided valuable insights. These studies, combining stoichiometric organometallic experiments, H/D exchange, and DFT calculations, have shown that while cyclometalation at the bridge position is kinetically facile, it can be thermodynamically unfavorable depending on the directing group and ligands used. nih.gov By optimizing these factors, stable palladacycles at the C(2) position can be isolated and subsequently functionalized. nih.gov
In the context of This compound , the presence of a hydroxyl group at a bridge position introduces an additional layer of complexity. The electron-withdrawing nature of the hydroxyl group can influence the electronic properties of the adjacent C-H bonds and the bridgehead positions. While direct and extensive studies on the reactivity of this compound are limited, principles from related systems can provide valuable insights. For instance, in BCP derivatives with electron-withdrawing substituents, a decrease in the stabilization of a bridgehead radical through 1,3-transannular interaction has been observed, which can influence the site of reactivity.
Research on BCP bis-boronates has shown a pronounced difference in reactivity between the C2 (bridge) and C3 (bridgehead) positions. The bridgehead C3-Bpin in these systems displays enhanced reactivity in ligand-exchange and hydrazone coupling reactions, while the C2-Bpin remains largely unreacted. Computational studies support an anion-mediated transformation at the bridgehead position as the favored pathway.
The following tables summarize key data regarding the structural and electronic properties that influence the differential reactivity of the bridgehead and bridge positions in the general bicyclo[1.1.1]pentane scaffold, which provides a foundational understanding for the specific case of this compound.
Table 1: Comparison of Bridgehead and Bridge Position Properties in Bicyclo[1.1.1]pentane
| Property | Bridgehead Position (C1/C3) | Bridge Position (C2/C4/C5) |
| Hybridization | sp²-like | sp²·⁵-like |
| C-H Bond Type | Tertiary | Secondary |
| Relative Reactivity | Higher | Lower |
| Stabilization of Intermediates | Can stabilize developing positive charge | Less effective at stabilizing intermediates |
Table 2: Research Findings on Selective BCP Functionalization
| Reaction Type | Preferred Position of Functionalization | Mechanistic Insight |
| Rhodium-Catalyzed C-H Functionalization | Bridgehead (Tertiary C-H) | Exclusive functionalization at the tertiary C-H bond with no evidence of secondary C-H bond functionalization or ring fragmentation. springernature.com |
| Iridium-Catalyzed Borylation | Bridgehead (Tertiary C-H) | Highly selective for the formation of bridgehead boronic esters. chemrxiv.org |
| Palladium-Mediated Directed C-H Functionalization | Bridge (C2) | Kinetically facile but thermodynamically challenging; achievable with optimized directing groups and ligands. nih.gov |
| Functionalization of BCP Bis-boronates | Bridgehead (C3) | Enhanced reactivity of the bridgehead boronate compared to the bridge boronate, suggesting an anion-mediated pathway. |
The collective findings underscore a general hierarchy of reactivity in the BCP scaffold, with the bridgehead positions being intrinsically more reactive towards a range of transformations. However, with carefully designed strategies, particularly those involving directed C-H activation, selective functionalization of the less reactive bridge positions can be accomplished, opening avenues for the synthesis of diverse and complex BCP derivatives. The precise influence of the hydroxyl group in this compound on this reactivity landscape remains a subject for more focused investigation, but the foundational principles of electronic and steric control within the BCP core provide a robust framework for predicting and understanding its chemical behavior.
Chemical Transformations and Derivatization Strategies of Bicyclo 1.1.1 Pentan 2 Ol
Reactions of the Hydroxyl Group in Bicyclo[1.1.1]pentan-2-ol
The hydroxyl moiety of BCP-2-ol is a key functional handle that can be manipulated through various organic transformations. These reactions allow for the introduction of new functional groups and the construction of more complex BCP-containing molecules.
The oxidation of the secondary alcohol in BCP-2-ol to the corresponding ketone, bicyclo[1.1.1]pentan-2-one, represents a fundamental functional group interconversion. This transformation provides access to a valuable synthetic intermediate, although the reaction can be challenging.
One documented method for this oxidation is the ozonolysis of a related derivative, which yields the desired ketone. nih.gov However, the efficiency of this particular ozonolysis reaction was noted to be low. nih.gov Conversely, the reduction of bicyclo[1.1.1]pentan-2-one with sodium borohydride (B1222165) (NaBH₄) can regenerate the parent alcohol, BCP-2-ol, in a 23% yield. nih.gov This reversible oxidation-reduction pathway, summarized in the table below, highlights a route to interconvert between these two key bridge-substituted BCP derivatives. Attempts to oxidize certain BCP-2-ol derivatives under other conditions have been found to be problematic, sometimes resulting in complex mixtures of products, underscoring the delicate nature of the strained BCP core. chemrxiv.org
Table 1: Oxidation and Reduction of the BCP-2-ol System
| Transformation | Starting Material | Reagent(s) | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 1-Phenylthis compound | Ozone (O₃) | Bicyclo[1.1.1]pentan-2-one | Poor | nih.gov |
| Reduction | Bicyclo[1.1.1]pentan-2-one | Sodium borohydride (NaBH₄) | This compound | 23% | nih.gov |
The formation of ether and ester linkages from the hydroxyl group of BCP-2-ol is crucial for its incorporation into larger molecular scaffolds, particularly in medicinal chemistry. However, these transformations are not always straightforward.
Direct etherification of BCP alcohols via traditional methods like the Williamson ether synthesis, which employs a strong base, has proven to be a significant challenge. researchgate.netchemrxiv.orgacs.org The instability of the BCP-alkoxide intermediate under basic conditions often leads to decomposition and ring-opening rather than the desired ether product. researchgate.netchemrxiv.org To overcome this limitation, alternative strategies have been developed.
One successful approach involves the use of trichloroacetimidate (B1259523) intermediates, which can react under acidic conditions to form ethers, thereby avoiding the base-mediated decomposition pathway. researchgate.netchemrxiv.org This method represents a general route for the direct alkylation of BCP alcohols. chemrxiv.org Another powerful method utilizes BCP–thianthrenium reagents under a dual copper/photoredox catalysis system. acs.org This process circumvents the formation of unstable BCP carbocations and demonstrates a broad tolerance for various functional groups, enabling the etherification of primary, secondary, and even tertiary alcohols with the BCP moiety. acs.org
Table 2: Modern Etherification Methods for BCP Alcohols
| Method | Key Reagents/Catalysts | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Trichloroacetimidate Activation | Trichloroacetonitrile, Base (e.g., DBU); then Acid catalyst | Acidic | Avoids base-mediated decomposition | researchgate.netchemrxiv.org |
| Thianthrenium Reagents | BCP–thianthrenium salt, Copper/Photoredox dual catalyst | Photochemical | Broad functional group tolerance; avoids labile carbocations | acs.org |
Esterification, conversely, can be achieved, and the hydrolysis of BCP-esters is a viable route to obtain the parent alcohol. For instance, BCP-2-ol can be accessed through the Baeyer–Villiger oxidation of certain ketones, which proceeds through an ester intermediate that is subsequently hydrolyzed. semanticscholar.org
Ring-Opening Reactions of this compound Derivatives
The high strain energy inherent in the BCP framework (approximately 66.6 kcal/mol) is a defining feature that governs its reactivity. semanticscholar.org While the parent BCP-2-ol is relatively stable, its derivatives can be induced to undergo ring-opening reactions, particularly when the hydroxyl group is converted to an alkoxide.
Specifically, 2-substituted BCP-2-ol alkoxides are known to be unstable. nih.govsemanticscholar.org When derivatives such as 1-phenylthis compound are exposed to catalytic amounts of a base like sodium methoxide (B1231860) (NaOMe) in methanol, they undergo a rapid cycloreversion. nih.govsemanticscholar.org This ring-opening reaction is driven by the release of the significant ring strain and results in the formation of a corresponding cyclobutyl ketone. semanticscholar.org Mechanistic studies involving deuterium (B1214612) labeling have shown that there are two distinct pathways for this strain-releasing fragmentation. semanticscholar.orgresearchgate.net This base-mediated instability contrasts with the stability of the lithium salt of the unsubstituted parent BCP-2-ol in aprotic solvents. nih.govsemanticscholar.org Ring-opening can also occur under thermal stress in certain radical reactions, where β-scission of a BCP radical intermediate can lead to a ring-opened isomer. chemrxiv.org
Synthesis of Complex BCP-Containing Architectures
BCP-2-ol and its derivatives are valuable starting points for the construction of highly substituted BCP scaffolds and their integration into larger, functional molecules. The unique geometry of the BCP core makes it an attractive bioisostere for para-substituted benzene (B151609) rings and other common motifs in drug discovery. semanticscholar.orgacs.orgresearchgate.net
This compound is a key linchpin for accessing multi-substituted BCPs. The functional group interconversions discussed previously (e.g., oxidation to a ketone) provide a handle for further synthetic manipulations at the bridge position. This allows for the creation of 1,2-disubstituted BCPs, which are more challenging to synthesize than the more common 1,3-disubstituted analogues. nih.gov
While many methods build the BCP core with substituents already in place (e.g., from [1.1.1]propellane), post-synthesis modification of the BCP skeleton is an alternative strategy. chemrxiv.orgprinceton.edu For instance, direct C–H functionalization of the BCP core using carbene insertion has been shown to be a selective method for introducing complexity, although it often targets the tertiary bridgehead C-H bonds. springernature.com By combining these approaches with the functional handle provided by BCP-2-ol, chemists can develop modular routes to diverse and highly substituted BCPs with multiple points of diversification. acs.org
A primary application of BCP chemistry is the incorporation of the BCP scaffold into biologically active molecules to improve their physicochemical properties, such as solubility and metabolic stability. semanticscholar.org The derivatization of BCP-2-ol, particularly through the etherification reactions described in section 4.1.2, provides a direct and effective means of integrating the BCP core into extended molecular systems.
This strategy has been successfully applied to the rapid synthesis of BCP analogues of known pharmaceuticals. For example, the copper-catalyzed reaction of a BCP-thianthrenium salt with the appropriate alcohol precursor enabled a two-step synthesis of a BCP analogue of the antidepressant fluoxetine. acs.org Similarly, this methodology was used to prepare BCP-butoxycaine, an analogue of the local anesthetic butoxycaine. acs.org These examples demonstrate how the chemistry of the BCP-2-ol hydroxyl group serves as a critical link for integrating this valuable bioisostere into complex, drug-like molecules.
Table 3: Examples of BCP Integration into Drug Analogues via BCP-2-ol Chemistry
| Drug Analogue | Original Drug | Key Synthetic Connection | Reference |
|---|---|---|---|
| BCP-Fluoxetine | Fluoxetine | C-O bond formation (etherification) using a BCP reagent derived from the BCP-2-ol system. | acs.org |
| BCP-Butoxycaine | Butoxycaine | C-O bond formation (etherification) to link the BCP core to the rest of the molecular scaffold. | acs.org |
An in-depth examination of the theoretical and computational chemistry of this compound (BCP-ol) and its analogs reveals a complex interplay of electronic structure, strain, and reactivity. Computational models have become indispensable tools for elucidating the unique properties of the bicyclo[1.1.1]pentane (BCP) core and predicting the behavior of its derivatives.
Advanced Spectroscopic Characterization and Elucidation of Bicyclo 1.1.1 Pentan 2 Ol Structure and Reactivity
Application of Advanced NMR Techniques for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural characterization of bicyclo[1.1.1]pentane derivatives in solution. While standard 1D ¹H and ¹³C NMR provide initial data, advanced 2D techniques are essential for unambiguous assignment of the unique protons and carbons within the bicyclo[1.1.1]pentan-2-ol structure.
Structural Assignment: The symmetry of the BCP core is broken by substitution at a bridge position, leading to a more complex spectrum than that of the parent bicyclo[1.1.1]pentane. Two-dimensional NMR experiments are critical for definitive assignments:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the proton on the hydroxyl-bearing carbon (H-2) and the adjacent bridgehead protons (H-1, H-3) as well as the geminal and vicinal couplings within the methylene (B1212753) bridges.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal directly to the carbon to which it is attached, allowing for the definitive assignment of C-2, the methylene carbons (C-4, C-5), and the bridgehead carbons (C-1, C-3).
Ab initio calculations are often used to predict NMR parameters and support experimental findings. For the parent bicyclo[1.1.1]pentane, theoretical calculations of shielding and spin-spin coupling constants have been performed to a high level of accuracy, providing a baseline for understanding substituted analogues. rsc.orgresearchgate.net
Mechanistic Studies: NMR is also a powerful tool for studying reaction mechanisms. By acquiring spectra at various time points, the kinetics of a reaction involving this compound can be monitored, observing the consumption of starting material and the formation of products. Deuterium-labeling studies, where specific protons are replaced with deuterium (B1214612), can be analyzed by NMR to trace reaction pathways and distinguish between competing mechanisms. researchgate.net Furthermore, NMR techniques can be used to study the formation and behavior of reaction intermediates, providing a more complete picture of the reaction landscape. nih.govacs.org
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |
|---|---|---|---|---|
| A bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivative | ¹H | CDCl₃ | 2.39 (s, 6H) | nih.gov |
| A bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivative | ¹³C | CDCl₃ | 175.5, 74.8, 55.7, 28.2 | nih.gov |
| A Boc-protected bicyclo[1.1.1]pentane derivative | ¹H | CDCl₃ | 4.95 (br s, 1H), 2.30 (s, 6H), 1.42 (s, 9H) | nih.gov |
| A Boc-protected bicyclo[1.1.1]pentane derivative | ¹³C | CDCl₃ | 154.9, 80.2, 76.8, 55.3, 39.9, 28.5 | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of a molecule's three-dimensional arrangement in the solid state. This technique is crucial for determining accurate bond lengths, bond angles, and intermolecular interactions of bicyclo[1.1.1]pentane derivatives.
Although a specific crystal structure for the parent this compound is not widely reported, numerous structures of other BCP derivatives have been resolved, providing deep insight into the fundamental geometry of the BCP core. nih.govthieme-connect.com For example, the crystal structure of 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane has been determined, revealing key structural parameters of the strained cage. nih.gov Such studies confirm the rigid, linear arrangement of substituents at the 1,3-positions. For a bridge-substituted compound like this compound, a crystal structure would definitively confirm the position of the hydroxyl group and reveal any subtle distortions to the cage caused by the sp³-hybridized substituent at the bridge. Structural confirmation of various novel BCP derivatives has been unambiguously obtained through X-ray crystallographic analysis. nih.govacs.org This technique has also been essential for characterizing BCP-containing salts and understanding their non-covalent interactions in the solid state. lboro.ac.uk
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Unit Cell System | Monoclinic | 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane | nih.gov |
| Space Group | P2₁/n | 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane | nih.gov |
| Aryl Ring Inclination Angle | 59.38° | 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane | nih.gov |
Other Spectroscopic Methods for Mechanistic Elucidation (e.g., EPR for radical intermediates)
Many synthetic routes toward functionalized bicyclo[1.1.1]pentanes, including those that could lead to this compound, proceed through radical intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful technique for the direct detection and characterization of these paramagnetic species.
The formation of bicyclo[1.1.1]pentyl radicals often occurs via the addition of a radical to the highly strained central bond of [1.1.1]propellane. researchgate.net EPR spectroscopy can be used to observe these transient BCP radical intermediates, providing direct evidence for a radical-mediated mechanism. For example, the bicyclo[1.1.1]pent-1-yl radical has been observed by EPR upon the exposure of BCP to tert-butoxyl radicals. researchgate.net
In the context of photocatalysis, which is increasingly used to synthesize complex BCPs, EPR can help elucidate the underlying mechanisms. nih.govacs.org While highly active radical intermediates can be challenging to detect directly due to their short lifetimes, EPR studies, often in combination with computational analysis, can provide crucial insights into the elementary steps of a reaction, such as single-electron transfer (SET) events and the formation of radical cations or anions. acs.orgacs.org This information is vital for optimizing reaction conditions and developing new synthetic methodologies for compounds like this compound.
Applications in Chemical Synthesis and Molecular Design
BCPs as Rigid 3D Scaffolds in Modern Organic Synthesis
Bicyclo[1.1.1]pentanes (BCPs) have been established as valuable three-dimensional (3D) scaffolds in organic chemistry, primarily serving as bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological or pharmacological activities to a chemical compound. nih.govacs.org The BCP motif is frequently used as a saturated, non-aromatic replacement for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govresearchgate.netthieme-connect.com This is due to its rigid structure which accurately mimics the linear geometry and 180° exit vectors of these common chemical moieties. acs.org
| Scaffold/Moiety | Substituent Exit Vector Angle | Distance Between Substituents (Approximate) | Key Characteristics |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (1,3-disubstituted) | 180° | ~4.1 Å | Rigid, Saturated, 3D |
| para-Substituted Benzene | 180° | ~5.1 Å | Aromatic, Planar |
| Internal Alkyne | 180° | Variable | Linear, Unsaturated |
| tert-Butyl Group | N/A (Single Point of Attachment) | N/A | Bulky, Saturated |
Design of Novel Chemical Entities Incorporating the Bicyclo[1.1.1]pentan-2-ol Motif
The functionalization of the BCP core is crucial for its application in molecular design. While derivatization at the bridgehead (C1 and C3) positions is well-documented, functionalization at the bridge (C2) position, which yields compounds like this compound, is an emerging and challenging field. researchgate.net The development of synthetic methods to access these bridge-functionalized BCPs provides entry into novel chemical and intellectual property space. researchgate.net
The synthesis of this compound and its derivatives has been achieved through various methods, including the reduction of corresponding acyl chlorides. researchgate.net The ability to introduce a hydroxyl group at the C2 position opens up a vast array of possibilities for subsequent chemical modifications, allowing chemists to attach diverse functional groups and explore new molecular architectures.
The this compound motif and other bridge-substituted BCPs are of particular interest as replacements for ortho- or meta-substituted arene rings. princeton.edu This application has been demonstrated in the synthesis of BCP-containing analogues of known pharmaceuticals. By replacing aromatic rings in drugs with a BCP core, researchers aim to improve their pharmacological properties. For instance, BCP analogues of drugs such as Lomitapide and Sonidegib have been synthesized, showcasing the potential of this scaffold to create new chemical entities with potentially enhanced therapeutic profiles. researchgate.net
| Parent Drug | Original Scaffold | BCP Analogue | Therapeutic Area |
|---|---|---|---|
| Lomitapide | Aromatic Ring System | BCP-Lomitapide (108) | Hypercholesterolemia |
| Sonidegib | Aromatic/Heterocyclic Rings | BCP-Sonidegib (110) | Oncology |
| Meclizine | Piperazine and Aromatic Rings | BCP-Meclizine (112a/b) | Antihistamine |
| Benzocaine | Phenyl Ring | BCP-Benzocaine (87) | Local Anesthetic chemrxiv.org |
Exploration of Chemical Space with Functionalized BCPs
The ability to functionalize the bicyclo[1.1.1]pentane scaffold at both its bridgehead (C1, C3) and bridge (C2) positions allows for a systematic and modular exploration of chemical space. nih.gov This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies, where understanding how small structural changes affect a molecule's biological activity is critical. nih.gov Traditional drug development has heavily relied on aromatic scaffolds, but the move towards 3D structures—a concept often called "escaping from flatland"—is driven by the need for molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Functionalized BCPs, including this compound, are key to this exploration. The development of programmable and late-stage functionalization strategies enables the rapid synthesis of diverse BCP derivatives from a common intermediate. nih.gov For example, recent advances allow for the selective modification of one position on the BCP core while leaving another reactive handle intact for subsequent derivatization. nih.gov This provides access to previously unexplored C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov
Methodologies such as skeletal editing, which can directly convert one type of bicyclic core to another (e.g., azabicyclo[2.1.1]hexanes to BCPs), further enhance the ability to rapidly access diverse pharmacophores and explore adjacent chemical space without resorting to lengthy de novo syntheses. escholarship.org These innovative synthetic strategies are essential for unlocking the full potential of the BCP scaffold and populating chemical libraries with novel, three-dimensional compounds for biological screening. escholarship.orgacs.org
| Strategy | Description | Accessed Positions | Reference |
|---|---|---|---|
| Radical/Anionic Addition to [1.1.1]Propellane | Ring-opening of the strained central bond of [1.1.1]propellane to install functional groups at the bridgehead positions. | C1, C3 | nih.govthieme-connect.com |
| Carbene Insertion | Insertion of a carbene into the central bond of a bicyclo[1.1.0]butane to form the BCP framework. | C2 (Bridge) | researchgate.net |
| Direct C-H Functionalization | Direct activation and functionalization of the C-H bonds at the bridge position, often using photoredox catalysis. | C2 (Bridge) | princeton.edu |
| Programmable Bis-functionalization | Sequential, selective derivatization of bis-boronate BCP intermediates, allowing for controlled multi-substitution. | C1, C2, C3 | nih.gov |
| Skeletal Editing | Conversion of a related bicyclic scaffold (e.g., azabicyclo[2.1.1]hexane) into a bridge-functionalized BCP via nitrogen deletion. | C2 (Bridge) | escholarship.org |
Future Research Perspectives and Challenges in Bicyclo 1.1.1 Pentan 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Bridge-Functionalized BCPs
A primary challenge in the advancement of BCP chemistry is the development of efficient and environmentally friendly synthetic routes to bridge-functionalized derivatives. Traditional methods often involve multi-step, non-modular sequences that are not amenable to the rapid generation of diverse compound libraries. Future research is focused on overcoming these limitations through innovative and sustainable approaches.
Visible-Light Photocatalysis: A promising avenue is the use of visible-light-driven photocatalysis, which allows for reactions to occur under mild conditions. nih.gov Metal- and additive-free multicomponent reactions, activated by electron donor-acceptor (EDA) complexes, are being developed to construct C(sp³)–C and C(sp³)–S bonds on the BCP core in a single step. nih.gov This strategy avoids the use of expensive and potentially toxic transition metal catalysts, aligning with the principles of green chemistry. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and scalable production of [1.1.1]propellane, the key precursor to BCPs. chinesechemsoc.orgacs.org Flow processes offer superior control over reaction parameters, enhance safety by minimizing the handling of hazardous reagents, and can be scaled up to produce gram quantities of BCP building blocks. chinesechemsoc.orgchinesechemsoc.org Integrating flow synthesis with photochemical transformations further enhances the efficiency and sustainability of BCP production. chinesechemsoc.org
Transition-Metal-Free Approaches: There is a strong emphasis on developing synthetic methods that eliminate the need for transition metals. acs.org This not only reduces the environmental impact and cost but also simplifies the purification of the final products, which is particularly important in pharmaceutical applications. Strategies include the use of organocatalysts and photoredox catalysis with organic dyes. chemrxiv.org
| Method | Key Features | Advantages |
| EDA Complex Photoactivation | Visible-light-driven, metal- and additive-free. nih.gov | Sustainable, high functional group tolerance, single-step multicomponent reactions. nih.gov |
| Continuous Flow Synthesis | On-demand generation of [1.1.1]propellane. chinesechemsoc.orgacs.org | Scalable, improved safety and reaction control, enables gram-scale production. chinesechemsoc.orgchinesechemsoc.org |
| Transition-Metal-Free Reactions | Avoids the use of metal catalysts. nih.govacs.org | Cost-effective, reduced toxicity, simplified purification. acs.org |
Expanding the Scope of Functionalization at Bridge Positions
While the synthesis of 1,3-disubstituted BCPs is relatively mature, the functionalization of the C2 "bridge" position remains a significant hurdle. chemrxiv.orgtandfonline.com The inert C-H bonds at the bridge positions present a synthetic challenge, and current methods often require the installation of the desired substituent before the BCP core is constructed, limiting modularity. researchgate.net Future research is aimed at developing direct and versatile methods for late-stage bridge functionalization.
Direct C-H Functionalization: A key objective is the direct activation of the strong C-H bonds at the bridge position. researchgate.net Palladium-mediated directed C(2)-H functionalization is one such strategy, where a directing group guides a catalyst to the desired site for functionalization. chinesechemsoc.org Stoichiometric experiments and DFT calculations are being used to understand and optimize these transformations. chinesechemsoc.org
Radical-Mediated Approaches: Radical C-H abstraction offers a powerful tool for introducing functionality at the bridge position under mild, visible-light conditions. researchgate.net This approach allows for the creation of "synthetic linchpins"—BCPs with orthogonal functional handles at both the bridge and bridgehead positions—which can be further diversified in a modular fashion. researchgate.net
Accessing Novel Substitution Patterns: The ability to functionalize the bridge position opens the door to previously inaccessible 1,2-disubstituted and 1,2,3-trisubstituted BCPs. thieme-connect.com These substitution patterns are of great interest as they can serve as bioisosteres for ortho- and meta-substituted arene rings, respectively, thus expanding the utility of BCPs in drug design. researchgate.net
| Functionalization Strategy | Target Position | Significance |
| Directed C-H Functionalization | C2 (Bridge) | Enables late-stage, site-selective introduction of functional groups. chinesechemsoc.org |
| Radical C-H Abstraction | C2 (Bridge) | Creates versatile "linchpin" intermediates for modular synthesis. researchgate.net |
| Carbene Insertion | C2 (Bridge) | Provides a pathway to novel 2-substituted BCPs from bicyclo[1.1.0]butanes. thieme-connect.com |
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry is an indispensable tool for accelerating research in BCP chemistry. In silico methods provide deep insights into reaction mechanisms, predict the properties of novel BCP derivatives, and guide the design of new synthetic strategies.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are routinely used to model reaction pathways and elucidate complex mechanisms. researchgate.net For instance, computational analysis has been crucial in confirming the role of triplet carbene intermediates in the formation of 2-substituted BCPs and in understanding the stability of radical intermediates. nih.govresearchgate.net By mapping the potential energy surface, researchers can identify transition states and predict the kinetic and thermodynamic feasibility of a proposed reaction. researchgate.net
Predicting Physicochemical Properties: A key application of computational methods is the prediction of the physicochemical properties of BCP derivatives, which is vital for their use as bioisosteres in drug design. chemrxiv.org Properties such as lipophilicity (clogP), acidity/basicity (pKa), and solubility can be calculated, allowing for the rational design of molecules with improved pharmacokinetic profiles. chinesechemsoc.org
Guiding Synthetic Development: Computational studies can guide the development of new reactions by predicting optimal conditions and reagents. chinesechemsoc.org For example, in the development of directed C-H functionalization methods, DFT calculations were employed to identify the most effective directing groups and supporting ligands to achieve the desired reactivity and selectivity. chinesechemsoc.org
| Computational Method | Application in BCP Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies. researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties like lipophilicity and solubility. chinesechemsoc.org |
| In Silico Screening | Identification of promising BCP-based bioisosteres for drug design. nih.gov |
Strategic Integration of Bicyclo[1.1.1]pentan-2-ol into Complex Molecular Architectures and Materials
The ultimate goal of developing synthetic methodologies for bridge-functionalized BCPs is their strategic incorporation into functional molecules and materials. The unique structural and electronic properties of the BCP core make it an attractive building block for a wide range of applications.
Materials Science: The rigid, rod-like structure of the BCP core makes it a valuable component in materials science. BCP derivatives have been investigated for their use in:
Liquid Crystals: The incorporation of BCP units can influence the mesogenic properties of molecules, leading to the formation of novel liquid crystalline phases. tandfonline.com
Molecular Rods and Linkers: The defined geometry and rigidity of BCPs make them ideal as linkers in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs).
Molecular Electronics: The unique electronic properties of the strained BCP cage are also of interest for applications in molecular electronics.
The continued development of synthetic methods for bridge-functionalized BCPs like this compound will undoubtedly expand their integration into increasingly complex and functional systems, from next-generation therapeutics to advanced materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bicyclo[1.1.1]pentan-2-ol derivatives, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis of BCP derivatives often begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a key intermediate. Stepwise modifications of its carboxylic groups enable the introduction of diverse substituents via amidation, esterification, or cross-coupling reactions . For example, 1,3-disubstituted BCPs can be synthesized through photochemical [2+2] cycloadditions using UV light and radical initiators, as demonstrated in a 2024 European patent . Optimization involves monitoring reaction kinetics via NMR and adjusting solvent polarity (e.g., DMF or THF) to enhance regioselectivity .
Q. How can researchers characterize the structural and thermodynamic properties of this compound derivatives?
- Methodological Answer : X-ray crystallography (e.g., CCDC deposition numbers 2286523–2286527) is critical for confirming bond angles and strain in BCP cores . Thermodynamic stability is assessed via combustion calorimetry, with enthalpy data (e.g., 2-phenyl-BCP-2-ol: ΔfH° = -318 kJ/mol) providing insights into strain energy . NMR spectroscopy (¹H/¹³C) and mass spectrometry are used to verify purity and functionalization, particularly for derivatives like 1-halo-3-substituted BCPs .
Advanced Research Questions
Q. How can this compound be evaluated as a bioisostere for ortho-substituted benzene rings in drug design?
- Methodological Answer : Bioisosteric efficiency is assessed by comparing physicochemical properties (e.g., logP, PSA) and biological activity. For example, replacing a benzene ring in a γ-secretase inhibitor with BCP improved metabolic stability and potency due to reduced π-stacking and enhanced solubility . Computational tools like molecular docking and MD simulations predict binding affinity changes, while in vitro assays (e.g., enzymatic inhibition) validate bioisosteric equivalence .
Q. What experimental strategies resolve contradictions in synthetic yields or regioselectivity for BCP derivatives?
- Methodological Answer : Divergent outcomes in 1,3-difunctionalization (e.g., thiosulfonylation vs. photochemical cycloaddition) are addressed by mechanistic studies. Deuterium labeling and kinetic isotope effects (KIE > 1.0) reveal radical vs. ionic pathways . For example, competing reactions in propellane functionalization are mitigated by optimizing light intensity (365 nm LED) and stoichiometry of thiols/sulfonates .
Q. How are photochemical methods applied to synthesize 1,3-disubstituted BCPs, and what are key optimization parameters?
- Methodological Answer : Photochemical [4+2] cycloadditions between imine-substituted BCPs and alkenes require UV-A light (λ = 365 nm) and eosin Y as a photosensitizer . Reaction efficiency depends on solvent choice (acetonitrile > toluene) and substrate electronic effects. Quantum yield calculations and transient absorption spectroscopy identify intermediates, enabling precise control over reaction time (<6 hours) .
Q. What challenges arise in functionalizing BCP scaffolds for pharmaceutical applications, and how are they addressed?
- Methodological Answer : The high ring strain (∼70 kcal/mol) and steric hindrance in BCPs limit conventional nucleophilic/electrophilic reactions. Strategies include using transition metal catalysis (e.g., Pd-mediated cross-coupling) and strain-release functionalization. For example, 1,3-dicarboxylic acid derivatives undergo decarboxylative coupling with aryl halides under mild conditions (CuI, 60°C) . Purity is maintained via flash chromatography (silica gel, hexane/EtOAc) .
Q. How do thermodynamic properties of BCP derivatives influence their reactivity and stability in storage?
- Methodological Answer : Combustion calorimetry data (e.g., ΔcH° = -5,890 kJ/mol for 2-phenyl-BCP-2-ol) indicate high thermal stability . However, BCPs with electron-withdrawing groups (e.g., -NO₂) are prone to photodegradation. Storage under inert atmospheres (N₂) at -20°C in amber vials prevents decomposition, as shown for Exatecan-amide-BCP derivatives .
Q. What methodologies ensure consistent solubility and handling of BCP derivatives in experimental settings?
- Methodological Answer : Solubility is solvent-dependent: polar derivatives (e.g., hydroxyl-BCPs) dissolve in DMSO or ethanol, while hydrophobic analogs require toluene or DCM . Sonication (30 min, 40 kHz) and heating (50°C) aid dissolution. For air-sensitive compounds, Schlenk line techniques and gloveboxes (<0.1 ppm O₂) prevent oxidation during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
